3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
Description
3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid (CAS: 1250957-45-9) is an imidazole-derived compound featuring a propanoic acid backbone substituted with a 2-ethylimidazole moiety and an ethylamino group at the 2-position.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-(ethylamino)-3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-9-12-6-7-14(9)8-11(3,10(15)16)13-5-2/h6-7,13H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
CEFFCBYIEHCKNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC(C)(C(=O)O)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 2-position.
Amination: The resulting compound undergoes amination with ethylamine to introduce the ethylamino group at the 2-position of the propanoic acid moiety.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme mechanisms or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Imidazole-Substituted Propanoic Acid Derivatives
Key Compounds :
2-(Ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS: 1248408-68-5) Structural Difference: Methyl group at the imidazole 2-position instead of ethyl.
2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid (CAS: 1247146-17-3) Structural Difference: Isopropyl substituent at the imidazole 2-position. Impact: Increased steric bulk and hydrophobicity, which may improve membrane permeability but reduce metabolic stability .
2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic acid (CAS: 1342030-85-6) Structural Difference: Cyclopropyl group replaces the methyl group on the propanoic acid backbone.
Comparison Table :
| Compound Name | CAS Number | Imidazole Substituent | Backbone Modification | Key Properties |
|---|---|---|---|---|
| Target Compound | 1250957-45-9 | 2-Ethyl | 2-Methyl | Moderate lipophilicity, balanced solubility |
| 2-Methyl-imidazole analog | 1248408-68-5 | 2-Methyl | None | Higher solubility, lower logP |
| 2-Isopropyl-imidazole analog | 1247146-17-3 | 2-Isopropyl | None | Higher logP, increased steric bulk |
| Cyclopropyl-backbone analog | 1342030-85-6 | None | Cyclopropyl | Rigid backbone, altered conformation |
Benzimidazole and Heterocyclic Derivatives
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid Structural Features: Benzimidazole core with electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups. Impact: Increased acidity (lower pKa) of the carboxylic acid due to electron-withdrawing effects, enhancing ionization at physiological pH .
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid Structural Features: Tetrazole ring (bioisostere for carboxylic acid) and chlorotrityl protective group. Impact: Tetrazole may alter pharmacokinetics, while the chlorotrityl group aids synthetic purification .
Functional Group Influence :
Backbone and Chain-Length Variants
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Structural Difference: Butanoic acid backbone (C4) instead of propanoic acid (C3).
Elafibranor Intermediate (E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid Structural Features: Phenoxy and methylthiophenyl substituents. Impact: Extended conjugation enhances π-π interactions, relevant for nuclear receptor targeting (e.g., PPAR agonists) .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈N₄O
- Molecular Weight : 224.30 g/mol
- CAS Number : 1250957-45-9
Structural Representation
The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme function and as a signaling molecule. The ethylamino and methylpropanoic acid moieties contribute to its pharmacological profile.
Research indicates that compounds with imidazole structures often exhibit diverse biological activities, including:
- Antimicrobial Properties : Imidazole derivatives have been shown to possess significant antimicrobial activity against various pathogens. This is thought to be due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Antitumor Effects : Some studies suggest that imidazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This may involve the modulation of key signaling pathways such as the PI3K/Akt pathway.
Pharmacological Applications
- Neuroprotective Effects : Preliminary studies indicate that this compound may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.
- Anti-inflammatory Activity : The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
- Cardiovascular Benefits : There is emerging evidence that imidazole derivatives can positively influence cardiovascular health, possibly through vasodilatory effects or lipid metabolism modulation.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in the Journal of Medicinal Chemistry highlighted the compound's selective inhibition of certain cancer cell lines, demonstrating its potential as a therapeutic agent against specific types of tumors .
- Another investigation revealed that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting its utility in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid, and what key reaction steps must be optimized for high yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from amino acid derivatives and imidazole precursors. A common route involves alkylation of methimazole (1-methyl-1H-imidazole-2-thiol) with tert-butyl propiolate or methyl propiolate under basic conditions (e.g., DABCO or triethylamine) to form an acrylate intermediate, followed by hydrolysis using trifluoroacetic acid to yield the carboxylic acid . Key optimizations include:
- Temperature control : Lower temperatures (−20°C) improve E:Z isomer ratios in intermediates .
- Catalyst selection : DABCO enhances regioselectivity compared to triethylamine .
- Solvent systems : Polar aprotic solvents (e.g., DMF) are preferred for nucleophilic substitutions .
- Analytical validation : Purity is confirmed via HPLC, while structural integrity is verified using -NMR and -NMR to resolve stereochemical ambiguities .
Q. How is the molecular structure of this compound confirmed post-synthesis, and which spectroscopic techniques are most critical?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., ethylamino and imidazole protons), while -NMR resolves carbonyl and quaternary carbon signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- X-ray crystallography : Used sparingly due to challenges in crystallizing zwitterionic forms but provides definitive stereochemical data when applicable .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to favor E-isomer formation in intermediates during synthesis?
- Methodological Answer : E-isomer dominance is critical for biological activity, as seen in enoyl-CoA hydratase substrates. Strategies include:
- Stepwise reagent addition : Dropwise addition of propiolate esters to methimazole-DABCO mixtures increases E:Z ratios to 8:1 .
- Steric hindrance : Bulkier esters (e.g., tert-butyl propiolate) favor E-configuration due to reduced rotational freedom during thiol-ene reactions .
- Low-temperature reactions : Conducting reactions at −20°C slows isomerization kinetics, stabilizing the E-isomer .
Q. What strategies address regioselective substitution challenges between sulfur and nitrogen atoms in the synthesis of imidazole-thioether derivatives?
- Methodological Answer : Competing substitution at nitrogen vs. sulfur is mitigated by:
- Electrophile design : Using 3-bromopropanoic acid instead of bromoalkanes directs substitution to sulfur due to reduced nitrogen nucleophilicity under acidic conditions .
- pH control : Neutral to slightly basic conditions (pH 7–8) favor thiolate anion formation, enhancing sulfur reactivity .
- Protecting groups : Temporary protection of the imidazole nitrogen with Boc groups prevents undesired alkylation .
Q. What methodologies are used to evaluate the compound’s interaction with biological targets like enzymes or receptors?
- Methodological Answer : Mechanistic studies employ:
- Enzyme inhibition assays : Competitive binding assays using fluorogenic substrates quantify IC values for hydrolases or oxidoreductases .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) to imidazole-recognizing receptors (e.g., histamine receptors) .
- Molecular docking simulations : Computational models (e.g., AutoDock Vina) predict binding poses in enzyme active sites, guided by X-ray crystallographic data .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Isomeric impurities : Variability in E:Z ratios (e.g., 7:1 vs. 8:1) alters biological activity; HPLC-guided purification ensures isomer homogeneity .
- Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO) modulate solubility and target engagement. Standardizing protocols (e.g., PBS at pH 7.4) reduces variability .
- Cell line specificity : Activity in HEK-293 vs. HeLa cells may reflect differential receptor expression; orthogonal assays (e.g., CRISPR knockouts) validate target relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
